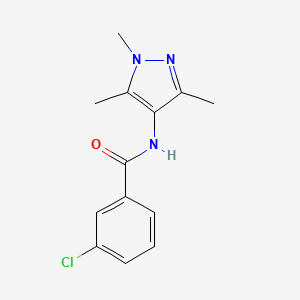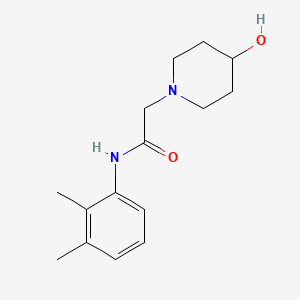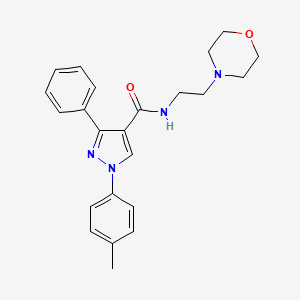![molecular formula C16H21FN2O2 B7475454 1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one, commonly known as FMPP, is a chemical compound that belongs to the piperazine family. FMPP has been widely used in scientific research as a tool to study the pharmacological and biochemical effects of various compounds.
作用機序
The exact mechanism of action of FMPP is not fully understood, but it is believed to act as a modulator of neurotransmitter release and receptor activity. FMPP has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. FMPP has also been shown to bind to various receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects, including psychoactive effects. FMPP has been shown to produce hallucinogenic effects in animals and humans, including altered perception and thought processes. FMPP has also been shown to produce stimulant effects, including increased heart rate and blood pressure.
実験室実験の利点と制限
FMPP has several advantages for use in lab experiments, including its availability and low cost. FMPP is also relatively stable and can be easily synthesized and purified. However, FMPP has several limitations for use in lab experiments, including its psychoactive effects, which may confound experimental results. FMPP also has a short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the use of FMPP in scientific research. One direction is the development of new compounds that are structurally similar to FMPP but have improved pharmacological properties. Another direction is the use of FMPP in the study of the mechanisms underlying its psychoactive effects. Additionally, FMPP may be useful in the study of the effects of different compounds on the central nervous system, including the modulation of neurotransmitter release and receptor activity.
Conclusion:
In conclusion, FMPP is a chemical compound that has been widely used in scientific research as a tool to study the pharmacological and biochemical effects of various compounds. FMPP has several advantages for use in lab experiments, including its availability and low cost. However, FMPP also has several limitations for use in lab experiments, including its psychoactive effects, which may confound experimental results. There are several future directions for the use of FMPP in scientific research, including the development of new compounds and the study of the mechanisms underlying its psychoactive effects.
合成法
The synthesis of FMPP involves the reaction of 3-Fluoro-4-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylpropan-1-one to produce FMPP. The purity and yield of FMPP can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
FMPP has been widely used in scientific research as a tool to study the pharmacological and biochemical effects of various compounds. FMPP is commonly used as a reference compound in drug discovery and development to evaluate the potency of newly synthesized compounds. FMPP has also been used to study the effects of different compounds on the central nervous system, including the modulation of neurotransmitter release and receptor activity.
特性
IUPAC Name |
1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-11(2)15(20)18-6-8-19(9-7-18)16(21)13-5-4-12(3)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMYGVWXQLSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

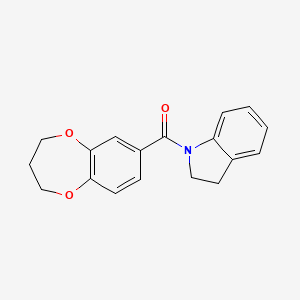


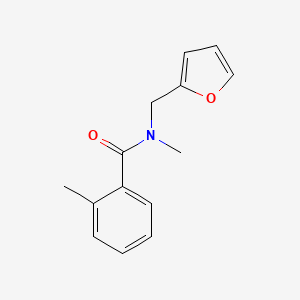

![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)
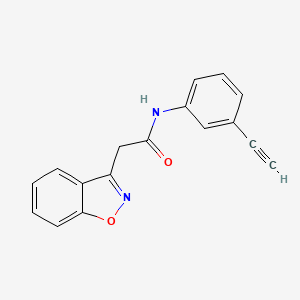
![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
